molecular formula C7H8N4 B1426694 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine CAS No. 1221288-29-4

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Cat. No.: B1426694
CAS No.: 1221288-29-4
M. Wt: 148.17 g/mol
InChI Key: OXNIAWBEIAVSBX-UHFFFAOYSA-N
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Description

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine typically involves the cyclization of appropriate precursors. One common method involves the treatment of diphenylhydrazone and pyridine with iodine, which leads to the formation of the pyrazolopyridine core . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other pyrazolopyridine derivatives .

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNIAWBEIAVSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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